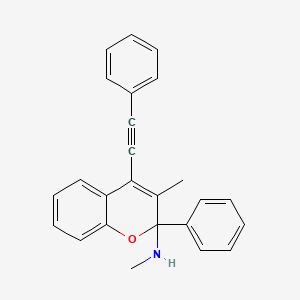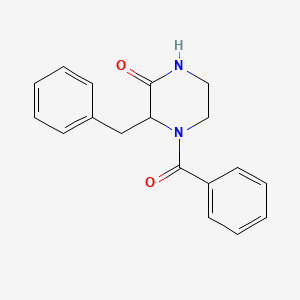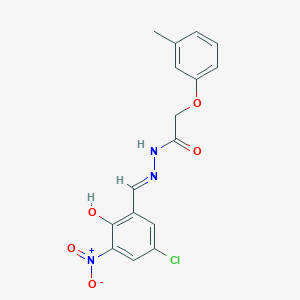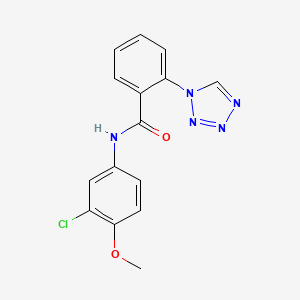
N,3-dimethyl-2-phenyl-4-(phenylethynyl)-2H-chromen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,3-dimethyl-2-phenyl-4-(phenylethynyl)-2H-chromen-2-amine, also known as DMPPA, is a synthetic compound that belongs to the class of chromen-2-amines. DMPPA has been studied for its potential use in scientific research due to its unique chemical properties and potential therapeutic applications.
Mechanism of Action
N,3-dimethyl-2-phenyl-4-(phenylethynyl)-2H-chromen-2-amine binds to the sigma-2 receptor, which is thought to be involved in the regulation of cellular processes such as cell growth, differentiation, and apoptosis. The exact mechanism of action of N,3-dimethyl-2-phenyl-4-(phenylethynyl)-2H-chromen-2-amine is not fully understood, but it is thought to induce apoptosis in cancer cells through the activation of the sigma-2 receptor.
Biochemical and Physiological Effects
N,3-dimethyl-2-phenyl-4-(phenylethynyl)-2H-chromen-2-amine has been shown to have antitumor activity in various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is often disrupted in cancer cells. N,3-dimethyl-2-phenyl-4-(phenylethynyl)-2H-chromen-2-amine has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N,3-dimethyl-2-phenyl-4-(phenylethynyl)-2H-chromen-2-amine in lab experiments is its high potency and specificity for the sigma-2 receptor. This allows for precise targeting of the receptor and reduces the potential for off-target effects. However, one limitation of using N,3-dimethyl-2-phenyl-4-(phenylethynyl)-2H-chromen-2-amine is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research involving N,3-dimethyl-2-phenyl-4-(phenylethynyl)-2H-chromen-2-amine. One area of interest is the development of N,3-dimethyl-2-phenyl-4-(phenylethynyl)-2H-chromen-2-amine derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the mechanism of action of N,3-dimethyl-2-phenyl-4-(phenylethynyl)-2H-chromen-2-amine and its potential role in the regulation of cellular processes such as cell growth, differentiation, and apoptosis. Additionally, further studies are needed to determine the potential therapeutic applications of N,3-dimethyl-2-phenyl-4-(phenylethynyl)-2H-chromen-2-amine in various diseases, including cancer and neurodegenerative diseases.
Conclusion
N,3-dimethyl-2-phenyl-4-(phenylethynyl)-2H-chromen-2-amine is a synthetic compound with potential therapeutic applications in various diseases, including cancer and neurodegenerative diseases. It binds to the sigma-2 receptor and has been shown to have antitumor and neuroprotective effects. While there are limitations to its use in lab experiments, N,3-dimethyl-2-phenyl-4-(phenylethynyl)-2H-chromen-2-amine remains a promising tool compound for scientific research. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
N,3-dimethyl-2-phenyl-4-(phenylethynyl)-2H-chromen-2-amine can be synthesized through a multi-step process involving the reaction of 2-phenylacetonitrile with 2-methyl-2-butene-1-ol to form 2-phenyl-3-methylbut-2-enenitrile. The resulting compound is then reacted with 4-iodo-2H-chromen-2-one to form N,3-dimethyl-2-phenyl-4-(phenylethynyl)-2H-chromen-2-amine. This synthesis method has been optimized to produce N,3-dimethyl-2-phenyl-4-(phenylethynyl)-2H-chromen-2-amine with high yield and purity.
Scientific Research Applications
N,3-dimethyl-2-phenyl-4-(phenylethynyl)-2H-chromen-2-amine has been studied for its potential use as a tool compound in scientific research. It has been shown to bind to the sigma-2 receptor, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. N,3-dimethyl-2-phenyl-4-(phenylethynyl)-2H-chromen-2-amine has also been shown to have antitumor activity in vitro and in vivo, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
N,3-dimethyl-2-phenyl-4-(2-phenylethynyl)chromen-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO/c1-19-22(18-17-20-11-5-3-6-12-20)23-15-9-10-16-24(23)27-25(19,26-2)21-13-7-4-8-14-21/h3-16,26H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFTWSIXNUFEAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2OC1(C3=CC=CC=C3)NC)C#CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-hydroxyphenyl)-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-4-quinolinecarbohydrazide](/img/structure/B6131628.png)
![2-[4-(1-piperidinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6131649.png)
![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B6131652.png)
![2-methoxy-2-phenyl-N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B6131653.png)
![2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6131657.png)
![5-(1-acetyl-2-pyrrolidinyl)-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B6131666.png)
![1-cyclopentyl-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6131676.png)
![ethyl (4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-morpholinyl)acetate](/img/structure/B6131677.png)
![3-(3-isopropoxybenzoyl)-N-[2-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B6131685.png)


![5-allyl-2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6131700.png)

![(2,1,3-benzothiadiazol-5-ylmethyl){[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B6131718.png)